Cas no 1249321-20-7 (2-Benzyl(cyclopropylmethyl)aminoethanol)
2-Benzyl(cyclopropylmethyl)aminoethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyl(cyclopropylmethyl)amino)ethanol
- 2-[Benzyl(cyclopropylmethyl)amino]ethanol
- 2-[(cyclopropylmethyl)(phenylmethyl)amino]Ethanol
- 2-[benzyl(cyclopropylmethyl)amino]ethan-1-ol
- DB-062329
- Ethanol, 2-[(cyclopropylmethyl)(phenylmethyl)amino]-
- 1249321-20-7
- AMY20150
- AKOS010969352
- SY014167
- MFCD16678898
- 2-(benzyl(cyclopropylmethyl)amino)ethan-1-ol
- ZZB32120
- A890343
- AS-31958
- CS-0443540
- 2-Benzyl(cyclopropylmethyl)aminoethanol
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- MDL: MFCD16678898
- Inchi: 1S/C13H19NO/c15-9-8-14(11-13-6-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
- InChI Key: PPSLXZJKVCPLHW-UHFFFAOYSA-N
- SMILES: OCCN(CC1C=CC=CC=1)CC1CC1
Computed Properties
- Exact Mass: 205.14700
- Monoisotopic Mass: 205.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5A^2
- XLogP3: 1.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.084±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 318.6±17.0 ºC (760 Torr),
- Flash Point: 115.2±17.5 ºC,
- Solubility: Slightly soluble (2.3 g/l) (25 º C),
- PSA: 23.47000
- LogP: 1.89090
- Vapor Pressure: No data available
2-Benzyl(cyclopropylmethyl)aminoethanol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
2-Benzyl(cyclopropylmethyl)aminoethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Benzyl(cyclopropylmethyl)aminoethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850813-5g |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 96% | 5g |
550.80 | 2021-05-17 | |
| TRC | B233960-100mg |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B233960-250mg |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B233960-500mg |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B233960-1g |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 1g |
$ 196.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D781319-10g |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 96% | 10g |
$145 | 2023-09-03 | |
| eNovation Chemicals LLC | D781319-25g |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 96% | 25g |
$140 | 2024-07-20 | |
| eNovation Chemicals LLC | D781319-100g |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 96% | 100g |
$565 | 2024-07-20 | |
| eNovation Chemicals LLC | D256208-1g |
2-[Benzyl(cyclopropylmethyl)amino]ethanol |
1249321-20-7 | 97% | 1g |
$130 | 2024-05-23 | |
| abcr | AB316738-1 g |
2-[Benzyl(cyclopropylmethyl)amino]ethanol, 95%; . |
1249321-20-7 | 95% | 1g |
€120.60 | 2023-04-26 |
2-Benzyl(cyclopropylmethyl)aminoethanol Suppliers
2-Benzyl(cyclopropylmethyl)aminoethanol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-Benzyl(cyclopropylmethyl)aminoethanol
Introduction to 2-Benzyl(cyclopropylmethyl)aminoethanol (CAS No: 1249321-20-7)
2-Benzyl(cyclopropylmethyl)aminoethanol, identified by its Chemical Abstracts Service (CAS) number 1249321-20-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a benzyl group, a cyclopropylmethyl moiety, and an aminoethanol backbone, has garnered attention due to its potential applications in drug discovery and molecular design. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex pharmacophores.
The structural framework of 2-Benzyl(cyclopropylmethyl)aminoethanol consists of a benzyl substituent attached to a cyclopropylmethyl group, which is further linked to an aminoethanol chain. This configuration creates a molecule with both steric and electronic features that can be exploited in medicinal chemistry. The benzyl group, known for its ability to enhance solubility and metabolic stability, while the cyclopropylmethyl moiety contributes to rigidity and lipophilicity. The aminoethanol backbone provides both a hydrogen bonding site and a chiral center, making this compound a versatile building block for enantioselective synthesis.
In recent years, the demand for novel scaffolds in drug development has led to extensive exploration of heterocyclic and aliphatic compounds with functionalized side chains. 2-Benzyl(cyclopropylmethyl)aminoethanol fits into this category, offering a balance between hydrophilicity and hydrophobicity that is often sought after in lead optimization. Its molecular structure suggests potential applications in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic targets where precise spatial orientation of substituents is critical.
One of the most compelling aspects of 2-Benzyl(cyclopropylmethyl)aminoethanol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity and selectivity. For instance, derivatives of this scaffold have been explored as potential treatments for neurological disorders, where the combination of lipophilic and polar interactions is essential for efficacy. The cyclopropyl ring, in particular, has been shown to improve pharmacokinetic profiles by reducing metabolic clearance rates.
The aminoethanol portion of the molecule provides an excellent site for further derivatization, allowing chemists to introduce additional functional groups such as carboxylic acids, amides, or sulfonamides. These modifications can fine-tune the pharmacological properties of the resulting compounds, making 2-Benzyl(cyclopropylmethyl)aminoethanol a versatile tool in medicinal chemistry libraries. Recent studies have highlighted its utility in generating libraries for high-throughput screening (HTS), where large numbers of derivatives are rapidly tested for biological activity.
From a synthetic chemistry perspective, 2-Benzyl(cyclopropylmethyl)aminoethanol represents an interesting challenge due to its complex stereochemistry. The presence of multiple chiral centers necessitates careful control during synthesis to ensure high enantiomeric purity. Advances in asymmetric catalysis have enabled more efficient routes to enantiomerically enriched forms of this compound, opening doors for applications in stereocontrolled drug design. Techniques such as chiral auxiliary-assisted synthesis or transition-metal-catalyzed asymmetric reactions have been employed to achieve these goals.
The benzyl(cyclopropylmethyl)amino part of the name underscores the unique blend of electronic and steric effects that this compound offers. The benzyl group contributes aromatic stability and can participate in π-stacking interactions with biological targets, while the cyclopropylmethyl unit introduces conformational constraints that can improve binding affinity. This interplay between different structural features makes 2-Benzyl(cyclopropylmethyl)aminoethanol particularly valuable for designing molecules that interact tightly with biological macromolecules.
In conclusion, 2-Benzyl(cyclopropylmethyl)aminoethanol (CAS No: 1249321-20-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications in drug discovery, from serving as an intermediate in synthetic pathways to acting as a scaffold for generating novel bioactive molecules. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of efforts to develop next-generation therapeutics.
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